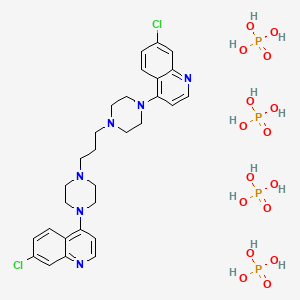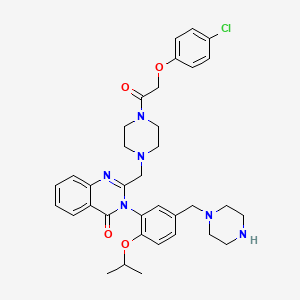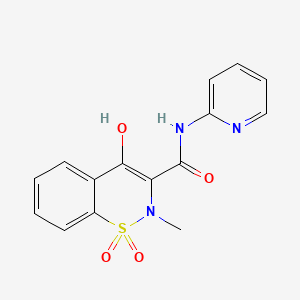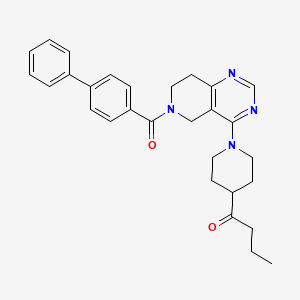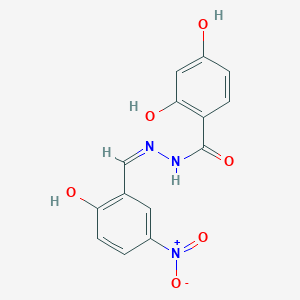
Pradigastat sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradigastat sodium is a novel DGAT-1 inhibitor.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Pradigastat sodium, identified as a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), is primarily engaged in the synthesis of triglycerides in the small intestine. Research has outlined its pharmacokinetics and pharmacodynamics, demonstrating its impact on postprandial triglyceride synthesis. A study highlighted that pradigastat, when administered in various doses, led to a dose-dependent suppression of postprandial triglyceride levels following a high-fat meal. Additionally, it influenced postprandial glucose and insulin levels and increased plasma glucagon-like peptide-1 levels (Meyers, Chen, Majumdar, & Amer, 2015).
QTc Interval Evaluation
In another study, pradigastat's effects on the QTc interval were examined. The study evaluated the safety of pradigastat, especially concerning its potential to prolong the QTc interval, a measure of cardiac function. The results indicated that even at supratherapeutic concentrations, pradigastat did not significantly prolong the QTc interval, suggesting a low risk of dysrhythmias associated with QTc prolongation (Meyers et al., 2016).
Oral Bioavailability and Food Effects
The effect of food on the oral bioavailability of pradigastat was also a subject of research. This study demonstrated that food increased the exposure of pradigastat, although not to a clinically significant degree. Both the 20 mg and 40 mg doses of pradigastat were well-tolerated under fasted or fed conditions, indicating a stable profile of the drug in various dietary conditions (Ayalasomayajula et al., 2015).
Photosensitivity Assessment
Considering a mild phototoxicity signal in preclinical studies, a clinical trial was conducted to assess the risk of photosensitivity in humans. The study concluded that pradigastat did not induce photosensitivity reactions, marking it safe in terms of causing light-induced skin reactions at doses up to 40 mg per day, the highest intended clinical dose (Bauer et al., 2016).
Eigenschaften
CAS-Nummer |
956136-98-4 |
|---|---|
Produktname |
Pradigastat sodium |
Molekularformel |
C25H23F3N3NaO2 |
Molekulargewicht |
477.46 |
IUPAC-Name |
sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
InChI-Schlüssel |
MUZRGKSNUTWRAF-BHQIMSFRSA-M |
SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)
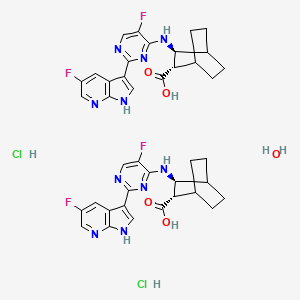
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

